

An In-depth Technical Guide to 2-methylthio-4-trifluoromethylbenzoic acid

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Compound of Interest

Compound Name: 2-methylthio-4-trifluoromethylbenzoic acid

Cat. No.: B1310588

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-methylthio-4-trifluoromethylbenzoic acid** (CAS No. 142994-05-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, presents a plausible experimental protocol for its synthesis, and discusses its applications, particularly as a building block for complex therapeutic agents. The guide also explores the biological context of molecules synthesized from such precursors, with a focus on the cyclooxygenase-2 (COX-2) signaling pathway. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological pathway, adhering to strict visualization standards for clarity and utility in a research and development setting.

Physicochemical Properties

2-methylthio-4-trifluoromethylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position.[1] The trifluoromethyl group is a key functional moiety in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[2][3] The compound's properties are summarized in the table below.

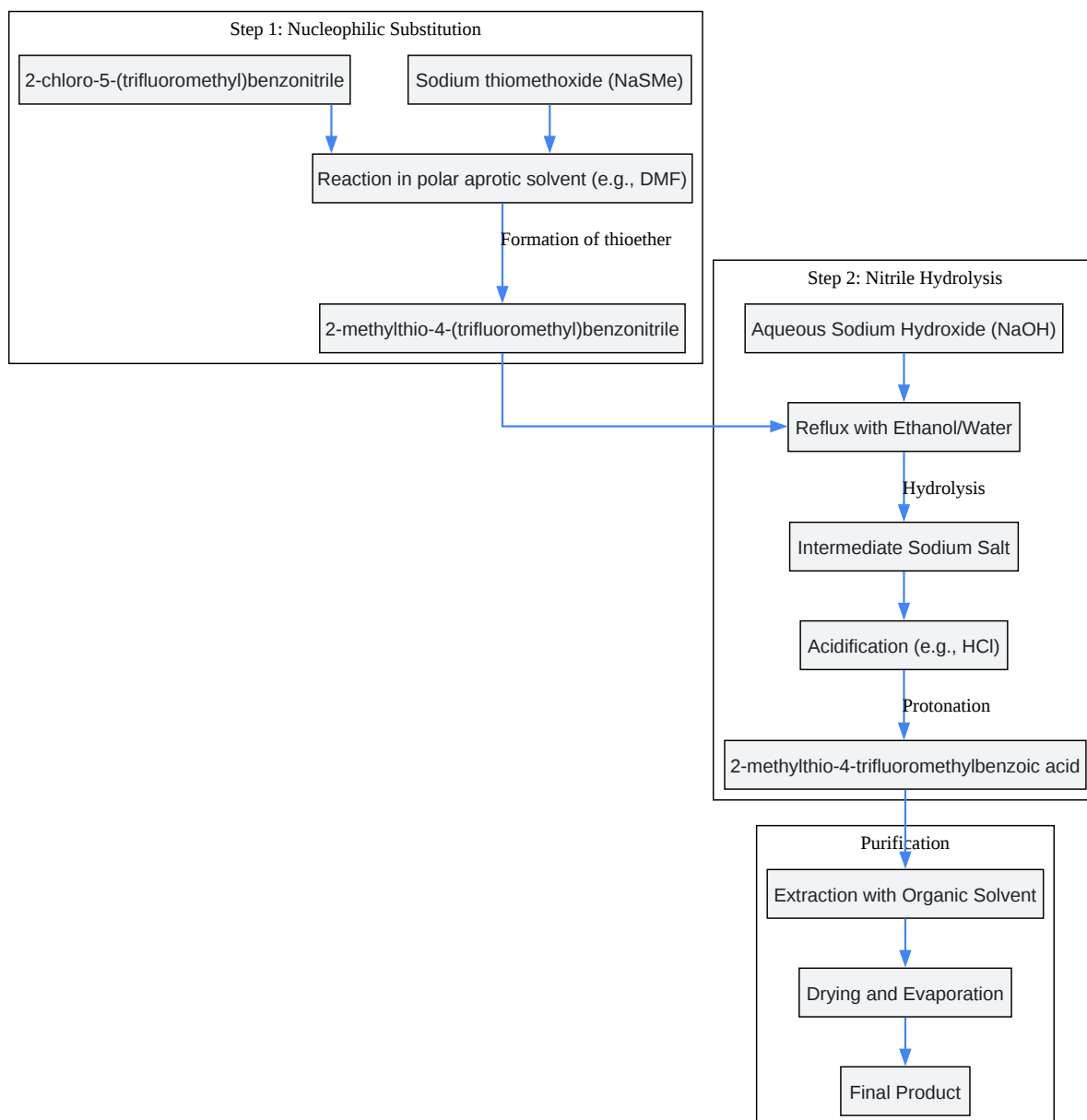
Property	Value	Source(s)
CAS Number	142994-05-6	[4][5]
Molecular Formula	C ₉ H ₇ F ₃ O ₂ S	[4][5]
Molecular Weight	236.21 g/mol	[4][5]
IUPAC Name	2-(methylthio)-4-(trifluoromethyl)benzoic acid	[5]
Synonyms	2-methylsulfanyl-4-(trifluoromethyl)benzoic acid	[1]
Physical Description	Reported as a liquid in some databases	[5]
Storage	4°C, stored under nitrogen	[4]
Purity (Typical)	≥97%	[4]
XLogP3-AA	2.8	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	6	[5]
Rotatable Bond Count	2	[5]

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for **2-methylthio-4-trifluoromethylbenzoic acid** are not widely published, a viable route can be extrapolated from established methods for analogous substituted benzoic acids, such as the hydrolysis of a corresponding benzonitrile precursor.[6] This method is a standard and effective way to produce carboxylic acids from nitriles.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-(trifluoromethyl)benzonitrile, involving a nucleophilic substitution to introduce the methylthio group, followed by hydrolysis of the nitrile to the carboxylic acid.



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Caption: Plausible synthetic workflow for **2-methylthio-4-trifluoromethylbenzoic acid**.

Experimental Protocol: Hydrolysis of 2-methylthio-4-(trifluoromethyl)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[6] Researchers should perform their own optimization and safety assessments.

Materials:

- 2-methylthio-4-(trifluoromethyl)benzonitrile
- 15% Aqueous Sodium Hydroxide (NaOH) solution
- Ethanol
- Dichloromethane (or other suitable extraction solvent)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-methylthio-4-(trifluoromethyl)benzonitrile (1.0 eq), 15% aqueous NaOH solution (approx. 6-7 volumes), and ethanol (approx. 2 volumes).
- **Hydrolysis:** Heat the mixture to reflux and maintain for 10-14 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., Thin Layer Chromatography).
- **Work-up:** After cooling the reaction mixture to room temperature, add a significant volume of water (approx. 15 volumes) to dissolve the resulting sodium salt.

- **Extraction (Base Wash):** Perform an extraction with a non-polar organic solvent (e.g., toluene or benzene) to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.
- **Acidification:** Cool the aqueous phase to 0°C using an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2), leading to the precipitation of the carboxylic acid product.
- **Extraction (Product):** Extract the precipitated product from the aqueous phase using multiple portions of dichloromethane.
- **Purification:** Combine the organic extracts and wash with water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude **2-methylthio-4-trifluoromethylbenzoic acid**.
- **Further Purification (Optional):** The product can be further purified by recrystallization from an appropriate solvent system if required.

Applications in Research and Development

2-methylthio-4-trifluoromethylbenzoic acid is primarily utilized as an intermediate in organic synthesis.^[5] Its bifunctional nature (carboxylic acid and substituted benzene ring) makes it a versatile building block for creating more complex molecules.

- **Pharmaceutical Synthesis:** The presence of the trifluoromethyl group makes this compound particularly valuable in drug discovery.^[2] This group can enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.^[3] It is a plausible precursor for synthesizing various therapeutic agents, including enzyme inhibitors and receptor modulators.^[2]
- **COX-2 Inhibitor Analogs:** While not a direct precursor in the most common synthesis routes for celecoxib, its structure contains key features (a trifluoromethyl-substituted aromatic ring) found in selective COX-2 inhibitors.^{[7][8]} It serves as a valuable starting material for developing novel analogs and derivatives in the class of non-steroidal anti-inflammatory drugs (NSAIDs).^[9]

- Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety is a common feature in modern pesticides and herbicides, making this benzoic acid derivative a relevant intermediate in the agrochemical industry.[5]

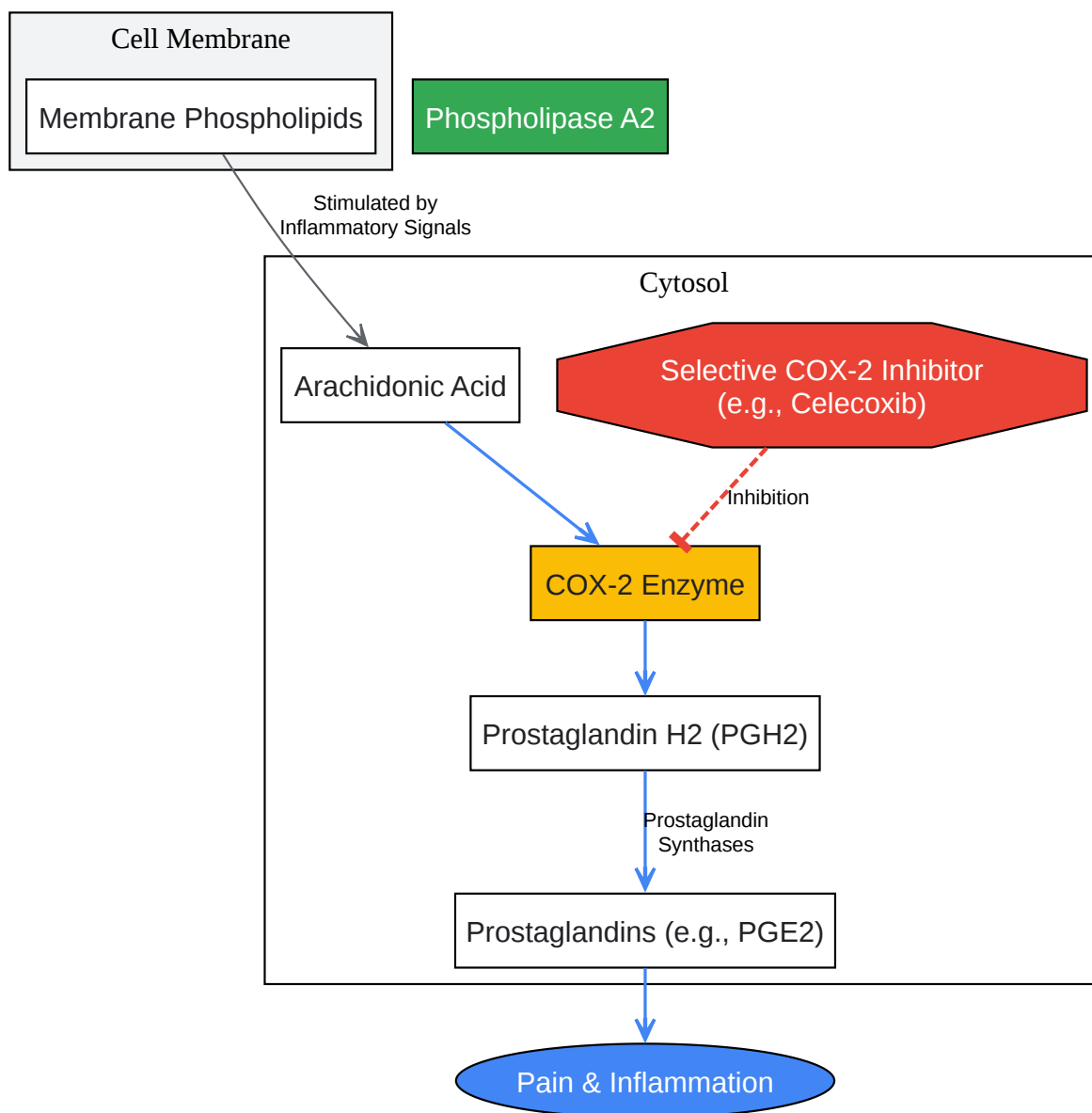
Biological Context: The COX-2 Signaling Pathway

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes.[10] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining.[11] COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[10][12]

Selective COX-2 inhibitors, such as celecoxib, were designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[9][11] **2-methylthio-4-trifluoromethylbenzoic acid** represents a building block for molecules targeting this pathway.

COX-2 Signaling Pathway Diagram

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins via the COX-2 enzyme and the point of inhibition by selective NSAIDs.



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Caption: The COX-2 signaling pathway and its inhibition by selective drugs.

Safety and Handling

According to aggregated GHS information, **2-methylthio-4-trifluoromethylbenzoic acid** is considered harmful if swallowed and harmful to aquatic life with long-lasting effects.[5]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

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